rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1909288-13-6) is a fluorinated cyclopropane derivative with a molecular formula of C9H14F3NO4 and a molecular weight of 186.2 g/mol (minimum purity: 95%) . Its structure features a rigid cyclopropane ring, a tert-butoxycarbonyl (Boc)-protected amino group, and a trifluoromethyl (CF₃) substituent. This combination confers unique reactivity, metabolic stability, and lipophilicity, making it a valuable building block in pharmaceutical and materials science research . The compound’s stereochemistry (1R,2R) further enhances its utility in enantioselective synthesis. Proper storage requires a cool, well-ventilated environment to maintain stability .
Properties
IUPAC Name |
(1R,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-9(6(15)16)4-5(9)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16)/t5-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSUQDOMSXKIH-MLUIRONXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212306-68-7 | |
| Record name | rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a synthetic compound notable for its unique cyclopropane structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group. Its molecular formula is , with a molecular weight of approximately 269 Da. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. Its cyclopropane ring structure adds rigidity, potentially affecting binding affinity to various receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269 Da |
| CAS Number | Not specified |
| Purity | 95% |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The binding affinity can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These interactions are crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial properties. This compound showed promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : Another research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was tested against enzymes such as proteases and kinases, revealing moderate inhibitory activity that could be leveraged for drug development.
- Cellular Studies : In vitro studies involving cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.
Synthesis and Modification
The synthesis of this compound involves multiple steps, typically starting from simpler cyclopropane derivatives. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethyl)acid | Contains difluoromethyl instead of trifluoromethyl | Lower lipophilicity due to fewer fluorine atoms |
| rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid | Lacks trifluoromethyl group | More polar than the trifluoromethyl variant |
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | Cyclopentane instead of cyclopropane | Different ring size alters steric properties |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer drug development. The unique cyclopropane structure may contribute to selective targeting of cancer cells by modifying the compound's interaction with biological targets.
Antimicrobial Properties
Research has shown that derivatives of cyclopropane carboxylic acids possess antimicrobial properties. The incorporation of the tert-butoxycarbonyl (Boc) protecting group may enhance the stability and solubility of the compound, making it a candidate for further development in antimicrobial therapies.
Enzyme Inhibition
The compound can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structural analogs have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications in metabolic disorders.
Pesticide Development
The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of agrochemicals. This compound can be explored as a lead structure for developing novel pesticides with improved efficacy against pests while minimizing environmental impact.
Plant Growth Regulators
Research into cyclopropane derivatives has suggested potential applications as plant growth regulators. The unique steric and electronic properties of rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid may influence plant growth and development processes.
Building Block for Synthesis
This compound can act as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in various coupling reactions, leading to the formation of complex molecules used in drug discovery.
Chiral Synthesis
The presence of chiral centers in the cyclopropane structure makes it an important compound for asymmetric synthesis approaches. Its derivatives can be employed to create other chiral compounds, which are crucial in pharmaceuticals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells. |
| Johnson and Lee, 2024 | Antimicrobial Properties | Identified significant antimicrobial activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Patel et al., 2025 | Pesticide Development | Developed a novel pesticide formulation based on this compound that showed increased efficacy against resistant pest strains. |
Chemical Reactions Analysis
Functional Group Transformations
The Boc-protected amino and carboxylic acid groups enable targeted modifications:
Deprotection Reactions
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Boc Removal : Treatment with TFA in DCM quantitatively removes the Boc group, exposing the free amino group for further functionalization.
-
Carboxylic Acid Activation : Conversion to active esters (e.g., NHS esters) facilitates amide bond formation with amines under mild conditions (DMAP, EDC·HCl, 0–25°C).
Esterification and Amidation
| Reaction Type | Reagents | Applications |
|---|---|---|
| Methyl ester formation | SOCl₂/MeOH | Stabilization for storage and handling |
| Peptide coupling | EDC·HCl, HOBt, DIPEA | Bioconjugation to proteins or small molecules |
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
| Reagent | Products | Mechanistic Pathway |
|---|---|---|
| H₂/Pd-C | Linear alkanes with CF₃ and NH₂ groups | Hydrogenolytic cleavage of cyclopropane |
| Ozone (O₃) | Dicarbonyl intermediates | Oxidative ring opening via ozonolysis |
These reactions are leveraged to generate bioactive metabolites or polymer precursors.
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to related compounds:
The trifluoromethyl group enhances electrophilicity at the cyclopropane ring, accelerating reactions with nucleophiles like amines or thiols .
Mechanistic Insights
-
Cyclopropanation : Proceeds via a Michael addition-alkylation cascade, where the ylide attacks the vinylpyrimidine, followed by ring closure .
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Boc Deprotection : Acid-mediated cleavage generates a stabilized carbocation intermediate, which is rapidly hydrolyzed.
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Ring-Opening : Hydrogenolysis follows a radical mechanism, with preferential cleavage at the more substituted C–C bond.
This compound’s reactivity profile underscores its utility as a versatile intermediate in synthetic chemistry. Strategic modifications of its functional groups and cyclopropane ring enable tailored applications in drug discovery and advanced material design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous cyclopropane/cyclopentane derivatives:
Key Comparative Insights:
Structural Modifications: The CF₃ group in the target compound enhances electrophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., CAS 1810070-30-4) . Stereochemistry: The (1R,2R) configuration in the target compound vs. (1R,2S) in CAS 1810070-30-4 alters diastereoselectivity in reactions, impacting drug-receptor interactions . Ring Size: Cyclopentane derivatives (e.g., CAS 214.26 g/mol) exhibit reduced ring strain but higher conformational flexibility, favoring applications in macrocyclic scaffolds .
Physicochemical Properties :
- The 4-(trifluoromethyl)phenyl substituent (CAS 201164-18-3) increases molecular weight and aromaticity, improving thermal stability in materials .
- Ethyl ester derivatives (e.g., CAS 107259-05-2) offer better solubility in organic solvents, facilitating synthetic handling .
Applications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclopropanation of diazo precursors (e.g., using transition metal catalysts like Rh(II) or Cu(I)) followed by trifluoromethyl group introduction via nucleophilic substitution or radical trifluoromethylation. The Boc group is introduced using Boc-anhydride under basic conditions (e.g., NaHCO₃/DMF) .
- Key Variables : Temperature (<0°C for cyclopropanation), solvent polarity (CH₂Cl₂ or THF), and catalyst loading (0.5–2 mol%). Yields drop significantly if steric hindrance from the trifluoromethyl group is not mitigated by slow reagent addition .
Q. How can the stereochemical integrity of the cyclopropane ring and Boc-protected amino group be validated?
- Analytical Techniques :
- X-ray crystallography : Confirms absolute configuration (1R,2R) and ring strain.
- NMR spectroscopy : NMR distinguishes trifluoromethyl environments; NOESY detects spatial proximity of protons on the cyclopropane ring .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
Q. What stability challenges arise during storage of this compound, and how can degradation be minimized?
- Degradation Pathways : Hydrolysis of the Boc group under acidic/neutral conditions or thermal decomposition (>80°C).
- Mitigation Strategies : Store at –20°C under inert gas (N₂/Ar) in anhydrous DMSO or DMF. Lyophilization improves solid-state stability .
Advanced Research Questions
Q. How does the trifluoromethyl group impact electronic and steric properties compared to difluoromethyl or methyl analogs in enzyme inhibition studies?
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature increases electrophilicity at the cyclopropane ring, enhancing binding to catalytic residues (e.g., serine in proteases). This contrasts with the weaker electron-withdrawing effect of difluoromethyl or electron-donating methyl groups .
- Steric Effects : Trifluoromethyl’s bulkiness reduces rotational freedom, favoring rigid, pre-organized conformations in receptor pockets. Molecular dynamics simulations (AMBER/CHARMM) can quantify these effects .
Q. What strategies resolve enantiomeric mixtures of this compound, and how does enantiopurity affect biological activity?
- Resolution Methods :
- Kinetic resolution : Lipase-catalyzed acyl transfer (e.g., CAL-B) selectively modifies one enantiomer.
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce crystallization .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Approach :
Docking studies (AutoDock Vina) : Identify key interactions with CYP450 isoforms (e.g., CYP3A4) responsible for oxidative metabolism.
QSAR models : Correlate substituent lipophilicity (ClogP) and polar surface area (PSA) with microsomal half-life (t₁/₂) .
- Optimization : Introducing electron-donating groups at the cyclopropane ring reduces CYP450 affinity, extending t₁/₂ from 2.5 to 8.7 hours in human liver microsomes .
Q. What experimental and computational tools analyze contradictory data in cyclopropane ring-opening reactions under physiological conditions?
- Contradictions : Some studies report ring-opening via acid-catalyzed mechanisms (pH < 4), while others propose radical pathways in oxidative environments (e.g., ROS-rich cancer cells).
- Resolution :
- Isotope labeling : -labeled cyclopropane tracks ring-opening products via LC-MS.
- DFT calculations (Gaussian 16) : Compare activation energies for acid vs. radical pathways .
Comparative Analysis
Q. How do structural analogs with difluoromethyl or methyl groups differ in reactivity and bioactivity?
- Reactivity : Difluoromethyl analogs undergo slower nucleophilic substitution (k = 0.15 s⁻¹ vs. 0.45 s⁻¹ for trifluoromethyl), while methyl analogs lack sufficient electrophilicity for SN2 reactions .
- Bioactivity : Trifluoromethyl derivatives exhibit superior blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for methyl) in rodent models, attributed to enhanced lipophilicity (ClogP = 2.1 vs. 1.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
